Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)
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Overview
Description
Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is a palladium-based compound known for its catalytic properties. It is commonly used in various organic synthesis reactions, particularly in cross-coupling reactions. The compound is also referred to as cataCXium® A Pd G3 and is a third-generation Buchwald precatalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) involves the coordination of palladium with the ligand di(1-adamantyl)-n-butylphosphine and 2-(2’-amino-1,1’-biphenyl). The reaction typically occurs in the presence of a base and a solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves high-throughput experimentation techniques. ChemBeads, which are chemical-coated glass beads, are used to improve flowability and chemical uniformity, making the process suitable for automated solid dispensing .
Chemical Reactions Analysis
Types of Reactions
Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) undergoes various types of reactions, including:
Cross-coupling reactions: Such as Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings.
Carbonylative reactions: Including carbonylative carboperfluoroalkylation of alkynes.
Arylation reactions: Direct ortho-arylation of pyridinecarboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include organoboranes, halides, and alkynes. The reactions typically occur under mild to moderate temperature conditions and often require the presence of a base .
Major Products
The major products formed from these reactions are various substituted aromatic compounds, including gem-disubstituted cyclopropanes and heteroaryl-azabicyclo compounds .
Scientific Research Applications
Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The compound exerts its effects through the formation of a palladium complex with the ligand. This complex facilitates the activation of substrates, enabling various coupling and carbonylative reactions. The molecular targets and pathways involved include the coordination of palladium with the ligand and the subsequent activation of the substrates .
Comparison with Similar Compounds
Similar Compounds
cataCXium® A Pd G2: A second-generation Buchwald precatalyst with similar catalytic properties.
APhos Pd G3: Another third-generation Buchwald precatalyst with a different ligand structure.
4MetBuXPhos Pd G3: A third-generation Buchwald precatalyst with a different ligand structure.
Uniqueness
Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2’-amino-1,1’-biphenyl)]palladium(II) is unique due to its specific ligand structure, which provides enhanced stability and reactivity in various catalytic reactions. This makes it particularly effective in high-throughput experimentation and automated solid dispensing .
Biological Activity
Mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) is a palladium complex that has garnered interest in medicinal chemistry and catalysis due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structure and Synthesis
The compound features a palladium center coordinated to a bidentate phosphine ligand and an amino biphenyl moiety. The synthesis typically involves the reaction of palladium salts with mesylate precursors in the presence of the phosphine ligand. The resulting complex demonstrates significant stability and reactivity in various chemical transformations.
1. Anticancer Activity
Research indicates that palladium complexes can exhibit anticancer properties through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that palladium complexes can induce apoptosis in cancer cells by activating caspase pathways. For instance, similar palladium complexes have been reported to inhibit cell proliferation in various cancer cell lines, suggesting potential for therapeutic applications .
- Targeting DNA : Palladium compounds can interact with DNA, leading to the formation of DNA adducts. This interaction can disrupt normal cellular processes, contributing to their anticancer effects. The ability to form such adducts has been documented in related palladium complexes .
2. Catalytic Activity
Palladium complexes are widely used as catalysts in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling and C–H activation. The biological implications of these catalytic processes include:
- Drug Development : The ability to efficiently synthesize complex organic molecules makes these palladium complexes valuable in drug discovery. For example, they facilitate the construction of biologically active compounds with improved pharmacological profiles .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of a related palladium complex on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases .
Case Study 2: Catalytic Applications
Another investigation focused on the use of mesylate[(di(1-adamantyl)-n-butylphosphine)-2-(2'-amino-1,1'-biphenyl)]palladium(II) as a catalyst for C–O bond activation. The catalyst demonstrated high efficiency in coupling reactions involving aryl mesylates, yielding products with excellent functional group tolerance. This versatility underscores its potential utility in synthetic organic chemistry .
Table 1: Biological Activity Overview
Properties
Molecular Formula |
C37H53NO3PPdS+ |
---|---|
Molecular Weight |
729.3 g/mol |
IUPAC Name |
bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium(2+);2-phenylaniline |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;+2 |
InChI Key |
QFHMWCPYABRFMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd+2] |
Origin of Product |
United States |
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